(1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)hydrazine
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Overview
Description
(1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)hydrazine is a complex organic compound characterized by its unique structure, which includes a furan ring, chlorinated phenyl groups, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)hydrazine typically involves the condensation of 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde with 2-(3-chlorophenyl)hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)hydrazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing anti-inflammatory or anticancer agents.
Materials Science: Its properties can be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism by which (1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)hydrazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, such as inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(4-chlorophenyl)hydrazine
- (1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(2-chlorophenyl)hydrazine
Uniqueness
Compared to similar compounds, (1Z)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)hydrazine stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more suitable for certain applications, such as targeted drug design or specialized material development.
Properties
Molecular Formula |
C17H11Cl2N3O3 |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
3-chloro-N-[(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]aniline |
InChI |
InChI=1S/C17H11Cl2N3O3/c18-11-2-1-3-12(8-11)21-20-10-14-5-7-17(25-14)15-6-4-13(22(23)24)9-16(15)19/h1-10,21H/b20-10- |
InChI Key |
CFXDGBODFAHFFQ-JMIUGGIZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/N=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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